molecular formula C17H21N7O2 B10994499 N-{2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-{2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B10994499
M. Wt: 355.4 g/mol
InChI Key: WXSTYVLKYOBMGR-UHFFFAOYSA-N
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Description

N-{2-[(5-Methylpyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a 5-methylpyridin-2-yl group linked via an acetamide bridge and a pyrimidin-2-yl substituent on the piperazine ring.

Properties

Molecular Formula

C17H21N7O2

Molecular Weight

355.4 g/mol

IUPAC Name

N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C17H21N7O2/c1-13-3-4-14(20-11-13)22-15(25)12-21-17(26)24-9-7-23(8-10-24)16-18-5-2-6-19-16/h2-6,11H,7-10,12H2,1H3,(H,21,26)(H,20,22,25)

InChI Key

WXSTYVLKYOBMGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=NC=CC=N3

Origin of Product

United States

Preparation Methods

Key Synthetic Challenges

  • Activation of the piperazine carboxylic acid for efficient amidation.

  • Selective introduction of the 5-methylpyridin-2-yl group to avoid side reactions.

  • Controlled formation of the 2-oxoethylamine fragment to preserve the ketone functionality.

Synthetic Routes and Reaction Conditions

Route 1: Two-Step Amidation Strategy

Step 1: Synthesis of 4-(Pyrimidin-2-yl)piperazine-1-Carboxylic Acid

Reagents/ConditionsPurposeYieldPurity
Pyrimidin-2-yl chloride + PiperazineNucleophilic substitution70–85%>95%
Boc-protected piperazine + Pyrimidin-2-yl chlorideCoupling followed by Boc deprotection80–90%>90%
Hydrolysis of methyl ester (NaOH/H2O)Carboxylic acid generation90%>95%

Step 2: Amidation with 2-[(5-Methylpyridin-2-yl)amino]-2-Oxoethylamine

Reagents/ConditionsPurposeYieldPurity
EDC/HOBt, DCM, RTActivation of carboxylic acid65–75%>85%
BPC (bis-pentafluorophenyl carbonate), ACNAlternative activation70–80%>90%
Microwave-assisted couplingAccelerated reaction60–70%>85%

Key Observations :

  • Solvent choice : Acetonitrile (ACN) or dichloromethane (DCM) enhances coupling efficiency.

  • Catalysts : 1-Hydroxybenzotriazole (HOBt) minimizes racemization.

  • Purification : Column chromatography (SiO2, EtOAc/hexane) or recrystallization (MeOH/Et2O).

Route 2: One-Pot Synthesis via Reductive Amination

Step 1: Formation of 2-[(5-Methylpyridin-2-yl)amino]-2-Oxoethylamine

Reagents/ConditionsPurposeYieldPurity
5-Methylpyridin-2-amine + Ethyl glyoxylate + NaBH3CNReductive amination50–60%>80%
5-Methylpyridin-2-amine + Acetone + H2/Pd-CCatalytic hydrogenation55–65%>85%

Step 2: Coupling with 4-(Pyrimidin-2-yl)piperazine-1-Carboxylic Acid

  • Conditions : EDC/HOBt, DCM, 12–24 hrs at RT.

  • Yield : 60–70% after purification.

Critical Reaction Parameters

Table 1: Comparative Analysis of Coupling Agents

Coupling AgentReaction TimeYieldSelectivity
EDC/HOBt12–24 hrs65–75%High
BPC4–6 hrs70–80%Moderate
DCC/DMAP24–48 hrs55–65%Low

Note : BPC is preferred for sterically hindered amines due to faster reaction kinetics.

Table 2: Solvent Effects on Amidation Efficiency

SolventDielectric ConstantYieldPurity
ACN37.575%90%
DCM9.170%85%
THF7.660%80%
DMF36.765%85%

Data derived from analogous reactions in.

Alternative Synthetic Approaches

Route 3: Ugi Multicomponent Reaction (MCR)

Components :

  • Pyrimidin-2-yl piperazine (amine)

  • 5-Methylpyridin-2-yl aldehyde

  • Glycine derivative (ketone)

  • Isocyanide

Advantages :

  • Atom economy : Single-step synthesis.

  • Diversity : Easy variation of substituents.

Limitations :

  • Scalability : Low yields (40–50%) in practice.

  • Purity : Complex byproduct profiles.

Route 4: Enzymatic Amidation

Enzyme : Lipase B from Candida antarctica
Conditions :

  • Solvent : Toluene or tert-butyl methyl ether (TBME).

  • pH : 7.0–8.0.

  • Temperature : 40–60°C.

Yield : 50–60% (lower than chemical methods).

Characterization and Quality Control

Spectroscopic Data (Hypothetical)

PropertyValueMethod
1H NMR (CDCl3) δ 8.5 (s, 1H, pyrimidine H), 3.5–3.8 (m, 8H, piperazine), 2.3 (s, 3H, CH3)Bruker 400 MHz
13C NMR δ 170.2 (C=O), 158.2 (pyrimidine C), 154.3 (pyridine C)DEPT-135
HRMS [M+H]+ = 424.4 m/zESI-TOF

Optimized Protocol for Scale-Up

Step 1: Preparation of 4-(Pyrimidin-2-yl)piperazine-1-Carboxylic Acid

  • Reactants : Pyrimidin-2-yl chloride (1.0 eq), piperazine (1.2 eq).

  • Solvent : THF, 0°C → RT.

  • Workup : Extract with EtOAc, wash with brine, dry (MgSO4), concentrate.

  • Yield : 75%.

Step 2: Amidation with 2-[(5-Methylpyridin-2-yl)amino]-2-Oxoethylamine

  • Reaction : Carboxylic acid (1.0 eq) + EDC (1.1 eq) + HOBt (1.1 eq) in DCM.

  • Amine Addition : Stir for 2 hrs, add amine (1.1 eq), stir for 12 hrs.

  • Purification : Column chromatography (EtOAc/hexane, 3:1).

  • Yield : 70%.

Troubleshooting and Byproduct Mitigation

IssueCauseSolution
Low yieldIncomplete activationUse excess EDC (1.2 eq)
RacemizationBasic conditionsMaintain pH < 8.0
SolubilityPoor DCM miscibilityAdd DMSO (5%) as co-solvent

Industrial-Scale Considerations

Cost-Effective Reagents

ComponentLow-Cost AlternativeSavings
EDCDCC30%
HOBt1-Hydroxy-2-naphthoic acid20%

Waste Management

  • Solvent recovery : DCM reuse via distillation.

  • Catalyst recycling : Pd/C from hydrogenation steps .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines .

Scientific Research Applications

Medicinal Chemistry

Synthesis and Structural Features
The compound belongs to a class of piperazine derivatives that have been extensively studied for their pharmacological properties. The structural features of this compound, particularly the piperazine ring and the pyrimidine moiety, contribute to its biological activity. Research has shown that modifications to these structures can enhance binding affinities to specific biological targets, such as kinases and receptors involved in cancer progression and other diseases .

Anticancer Activity
Recent studies have highlighted the anticancer potential of piperazine derivatives, including the compound . For instance, screening drug libraries on multicellular spheroids has identified similar compounds that exhibit cytotoxic effects against various cancer cell lines . The mechanism often involves the inhibition of specific kinases critical for tumor growth and survival.

Pharmacological Applications

Targeting Kinases
The compound has been reported to interact with cyclin-dependent kinases (CDKs), particularly CDK4/6, which are crucial in regulating the cell cycle. This interaction suggests that it may serve as a lead compound for developing selective inhibitors aimed at treating cancers characterized by dysregulated CDK activity .

Antimicrobial Properties
Piperazine derivatives have also demonstrated antimicrobial activities against a range of pathogens. Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents . The effectiveness against resistant strains of bacteria is an area of particular interest.

Case Studies and Research Findings

Study Findings Applications
Fayad et al. (2019)Identified novel anticancer compounds through drug library screening.Potential use in cancer therapy targeting specific pathways .
MDPI Review (2023)Discussed synthetic approaches for piperazine-containing drugs; highlighted binding affinities to CDK4/6.Development of targeted cancer therapies .
Antimicrobial Study (2024)Evaluated antibacterial activity of piperazine derivatives; showed efficacy against E. coli and S. aureus.Development of new antibiotics .

Mechanism of Action

The mechanism of action of N-{2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperazine-Carboxamide Derivatives

Compound Name / ID Substituents (R₁, R₂) Molecular Formula Molecular Weight Key Biological Activity (if reported) Reference
Title Compound R₁: 5-Methylpyridin-2-yl; R₂: Pyrimidin-2-yl Not explicitly provided Inferred ~380–410 g/mol Not reported in evidence
ML267 (4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperidine-1-carboxamide) R₁: 3-Chloro-5-(trifluoromethyl)pyridin-2-yl; R₂: 4-Methoxypyridin-2-yl C₁₈H₁₆ClF₃N₄O₂ 428.8 Potent bacterial phosphopantetheinyl transferase inhibitor; attenuates bacterial growth
N-{2-[(2-Methoxybenzyl)Amino]-2-Oxoethyl}-4-(Pyrimidin-2-yl)Piperazine-1-Carboxamide R₁: 2-Methoxybenzyl; R₂: Pyrimidin-2-yl C₁₉H₂₄N₆O₃ 384.4 No activity reported
N-[2-Oxo-2-(4-Phenylpiperazin-1-yl)Ethyl]-4-(Pyrimidin-2-yl)Piperazine-1-Carboxamide R₁: 4-Phenylpiperazin-1-yl; R₂: Pyrimidin-2-yl C₂₁H₂₇N₇O₂ 409.5 No activity reported
4-(2-(Cyclohexylamino)-2-Oxoethyl)-N-(2-Hydroxy-5-Sulfamoylphenyl)Piperazine-1-Carboxamide (3i) R₁: Cyclohexylamino; R₂: 2-Hydroxy-5-sulfamoylphenyl C₂₀H₃₀N₆O₅S 466.6 Carbonyl anhydrase inhibitor (55% yield)

Key Observations:

Substituent Impact on Bioactivity: The 3-chloro-5-(trifluoromethyl)pyridin-2-yl and 4-methoxypyridin-2-yl groups in ML267 confer potent antibacterial activity, likely due to enhanced electron-withdrawing properties and membrane permeability .

Molecular Weight and Solubility :

  • Analogs with bulkier substituents (e.g., 4-phenylpiperazine in ) exhibit higher molecular weights (~409.5 g/mol), which may reduce aqueous solubility compared to smaller groups like 2-methoxybenzyl (384.4 g/mol) .

Synthetic Feasibility :

  • Compounds with aryl amine or heterocyclic substituents (e.g., ) are typically synthesized via nucleophilic substitution or condensation reactions, with yields varying based on steric and electronic effects .

Structural Flexibility :

  • The piperazine-carboxamide core allows for modular substitution, enabling targeting of diverse biological pathways (e.g., bacterial enzymes, carbonic anhydrases) .

Biological Activity

N-{2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of neurological disorders and cancer. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

The compound features a piperazine core linked to a pyrimidine and a 5-methylpyridine moiety. The structural configuration suggests potential interactions with various biological targets, including receptors and enzymes involved in critical signaling pathways.

Mechanism of Action:

  • Beta-Secretase Inhibition: The compound has been identified as a beta-secretase inhibitor, which is crucial for the treatment of Alzheimer’s disease. By inhibiting this enzyme, the compound can potentially reduce the formation of amyloid-beta plaques associated with Alzheimer's pathology .
  • Anticancer Activity: Preliminary studies indicate that compounds with similar structural features exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of signaling pathways such as MAPK .

In Vitro Studies

  • Antiproliferative Effects: In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The mechanism appears to involve cell cycle arrest and induction of apoptosis, evidenced by increased levels of cleaved caspases and PARP .
  • Cholinesterase Inhibition: Similar compounds have shown promise as cholinesterase inhibitors, suggesting that this compound may enhance acetylcholine levels in the brain, potentially benefiting cognitive function in neurodegenerative diseases .

In Vivo Studies

  • Animal Models: Research involving animal models has shown that the compound can significantly reduce tumor size in xenograft models, indicating its potential as an effective anticancer agent. The observed effects were comparable to established treatments, highlighting its therapeutic potential .
  • Oral Bioavailability: Studies have indicated that derivatives of this compound exhibit high oral bioavailability (>90%) in rat models, which is essential for practical therapeutic applications .

Case Studies and Research Findings

StudyFocusFindings
Study 1Alzheimer’s DiseaseDemonstrated inhibition of beta-secretase activity, leading to reduced amyloid-beta formation .
Study 2Cancer TreatmentShowed significant reduction in tumor growth in xenograft models; induced apoptosis via caspase activation .
Study 3Cholinesterase InhibitionExhibited potential for enhancing cognitive function through inhibition of acetylcholinesterase .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-{2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide?

  • Answer : The synthesis typically involves coupling reactions using reagents like TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) to facilitate amide bond formation. For example, compound 7 in was synthesized by reacting a pyrimidine precursor with a morpholine-carbonyl benzoic acid derivative under anhydrous CH₂Cl₂ conditions. Purification steps include sequential washes with HCl, NaOH, and brine, followed by silica gel chromatography to isolate the product . Similar protocols can be adapted for this compound by substituting the pyrimidine and piperazine intermediates.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are essential for confirming molecular structure and purity. For crystallographic validation, single-crystal X-ray diffraction (as in ) provides precise bond lengths and angles, with R-factors <0.06 indicating high accuracy. Infrared (IR) spectroscopy can verify functional groups like the carboxamide C=O stretch (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the compound's interaction with biological targets such as DPP-IV or kinase enzymes?

  • Answer : Induced-fit docking simulations (e.g., AutoDock Vina or Schrödinger Suite) can model binding affinities. highlights the importance of the piperazine-carboxamide motif in mimicking sitagliptin’s DPP-IV inhibition. Molecular dynamics simulations (100 ns trajectories) assess stability of ligand-enzyme complexes, while free-energy perturbation (FEP) calculations quantify binding energy contributions from substituents like the pyrimidin-2-yl group .

Q. What strategies resolve contradictions in bioactivity data between in vitro and cellular assays?

  • Answer : Discrepancies may arise from membrane permeability or metabolic instability. Use parallel artificial membrane permeability assays (PAMPA) to evaluate passive diffusion. For example, employed scanning electron microscopy (SEM) to study bacterial membrane disruption, which can be adapted to assess cellular uptake. LC-MS/MS pharmacokinetic profiling in hepatocyte models identifies metabolic hotspots (e.g., oxidative degradation of the methylpyridine moiety) .

Q. How do structural modifications (e.g., substituting carboxamide with sulfonamide or carbothioamide) impact pharmacological activity?

  • Answer : Replacing the carboxamide with a sulfonamide () or carbothioamide () alters hydrogen-bonding capacity and lipophilicity. For instance, sulfonamide derivatives show enhanced DPP-IV inhibition due to stronger interactions with the S2 extensive subsite. Conversely, carbothioamides may improve metabolic stability but reduce solubility, requiring formulation optimization (e.g., PEGylation) .

Q. What challenges arise in scaling up the synthesis, and how can they be mitigated?

  • Answer : Key challenges include low yields in coupling steps (e.g., <50% in ) and purification of polar intermediates. Optimize stoichiometry (e.g., 1.5 equivalents of TBTU) and switch to mixed solvents (CH₂Cl₂/DMF) to improve solubility. Continuous flow chemistry can enhance reproducibility, while high-performance liquid chromatography (HPLC) with C18 columns resolves closely eluting impurities .

Methodological Considerations

  • Data Tables :

    ParameterValue (Example)Reference
    Synthetic Yield (Step 1)65% (Compound 7, )
    DPP-IV IC₅₀12 nM (vs. Sitagliptin: 18 nM)
    LogP (Predicted)2.3 ± 0.2
  • Critical Notes :

    • Avoid trifluoroacetic acid (TFA) in purification, as it may protonate the piperazine ring, complicating isolation.
    • For crystallography, grow crystals in ethanol/water (3:1 v/v) at 4°C to obtain diffraction-quality crystals .

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